Acetic anhydride-1,1'-13C2

Catalog No.
S1493504
CAS No.
90980-78-2
M.F
C4H6O3
M. Wt
104.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic anhydride-1,1'-13C2

CAS Number

90980-78-2

Product Name

Acetic anhydride-1,1'-13C2

IUPAC Name

acetyl acetate

Molecular Formula

C4H6O3

Molecular Weight

104.07 g/mol

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1

InChI Key

WFDIJRYMOXRFFG-CQDYUVAPSA-N

SMILES

CC(=O)OC(=O)C

Synonyms

Acetic Acid 1,1’-Anhydride-1,1’-13C2; Acetic Oxide-1,1’-13C2; Acetyl Acetate-1,1’-13C2; Acetyl Ether-1,1’-13C2; Acetyl Oxide-1,1’-13C2; Ethanoic Anhydride-1,1’-13C2

Canonical SMILES

CC(=O)OC(=O)C

Isomeric SMILES

C[13C](=O)O[13C](=O)C

Acetic anhydride-1,1'-13C2 is a stable isotopologue of acetic anhydride, where the carbon atoms are isotopically labeled with carbon-13. This compound has the chemical formula C4H6O3 and is characterized by its clear, colorless liquid form and a strong vinegar-like odor. Acetic anhydride is known for its electrophilic nature due to the presence of carbonyl groups, making it a potent reagent in organic synthesis . The introduction of carbon-13 isotopes allows for enhanced tracking and analysis in various chemical and biological studies.

Mechanistic Studies in Organic Chemistry:

  • Isotope Tracing: By incorporating 13C into the molecule, researchers can track the movement and transformation of acetic anhydride-1,1'-13C2 in different chemical reactions. This allows for the elucidation of reaction mechanisms and the identification of intermediates.
  • Kinetic Isotope Effect (KIE) Studies: The presence of 13C can influence the rate of certain chemical reactions. By measuring the KIE, researchers can gain insights into the nature of the bond-breaking and bond-forming processes involved in the reaction.

NMR Spectroscopy:

  • Carbon-13 (13C) NMR Spectroscopy: The enriched 13C in acetic anhydride-1,1'-13C2 provides strong and distinct signals in 13C NMR spectra. This allows researchers to easily identify and characterize the different carbon environments within the molecule.
  • Quantitative Analysis: Due to the high enrichment of 13C, acetic anhydride-1,1'-13C2 can be used as an internal standard for quantitative analysis in 13C NMR experiments. This helps in determining the concentration of other carbon-containing compounds in the sample.

Isotope Labeling in Biological Systems:

  • Metabolic Studies: Acetic anhydride-1,1'-13C2 can be used to label specific molecules in biological systems, allowing researchers to study their metabolism and track their fate within the organism.

Synthesis of 13C-Labeled Compounds:

  • Precursor Molecule: Acetic anhydride-1,1'-13C2 can serve as a building block for the synthesis of other 13C-labeled compounds. This is particularly useful for preparing 13C-labeled materials for further research applications.
, primarily as an acetylating agent. Some notable reactions include:

  • Acetylation of Alcohols: Reacting with ethanol yields ethyl acetate:
    (CH3CO)2O+CH3CH2OHCH3CO2CH2CH3+CH3COOH(CH_3CO)_2O+CH_3CH_2OH\rightarrow CH_3CO_2CH_2CH_3+CH_3COOH
  • Acetylation of Amines: Similar to alcohols, amines can also be acetylated using this compound.
  • Acetylation of Aromatic Compounds: Acetic anhydride can acetylate aromatic rings, often using acid catalysts to enhance the reaction speed .

In biological contexts, acetic anhydride-1,1'-13C2 is significant for its role in metabolic studies. It hydrolyzes to produce acetic acid, which is crucial in various metabolic pathways. The isotopic labeling allows for tracking the fate of acetyl groups in biological systems, aiding in understanding metabolic flux and enzyme activity .

Acetic anhydride-1,1'-13C2 can be synthesized through several methods:

  • Carbonylation of Methyl Iodide: This method involves converting methyl acetate to methyl iodide followed by carbonylation to produce acetyl iodide, which then reacts with acetate salts or acetic acid.
  • Reaction with Ketene: Another method includes the reaction of ketene with acetic acid at controlled temperatures (45–55 °C) under low pressure:
    H2C=C=O+CH3COOH(CH3CO)2OH_2C=C=O+CH_3COOH\rightarrow (CH_3CO)_2O
  • Commercial Synthesis: Due to its widespread use, acetic anhydride is often purchased rather than synthesized in laboratories .

Acetic anhydride-1,1'-13C2 has various applications across different fields:

  • Organic Synthesis: It serves as a vital reagent for acetylation reactions in organic chemistry.
  • Metabolic Studies: The isotopic labeling facilitates research in metabolic pathways and enzymatic processes.
  • Proteomics: It is used for labeling proteins for mass spectrometry analysis .

Research involving acetic anhydride-1,1'-13C2 often focuses on its interactions with biological molecules. For example:

  • Enzyme Kinetics: Studies have shown how this compound interacts with enzymes involved in acetylation processes.
  • Metabolic Tracking: Its isotopic nature allows for detailed tracking of acetyl groups within cellular metabolism .

Similar Compounds

Acetic anhydride-1,1'-13C2 shares similarities with other compounds but retains unique properties due to its isotopic labeling. Notable similar compounds include:

Compound NameChemical FormulaUnique Feature
Acetic AnhydrideC4H6O3Non-isotopically labeled
Acetyl ChlorideC2H3ClOMore reactive than acetic anhydride
Propionic AnhydrideC5H8O3Higher molecular weight
Butyric AnhydrideC6H10O3Longer carbon chain

The uniqueness of acetic anhydride-1,1'-13C2 lies primarily in its isotopic composition, which provides advantages in analytical chemistry and biological research compared to its non-labeled counterparts .

Chemoenzymatic Approaches for Stable Isotope Incorporation

Chemo-enzymatic methods have emerged as a robust strategy for incorporating ¹³C labels into acetic anhydride derivatives. A key innovation involves the enzymatic coupling of ¹³C-labeled acetate precursors with acetyl-CoA synthetase, followed by non-enzymatic dehydration to form the anhydride. For instance, Clostridium kluyveri enzymes catalyze the condensation of [1-¹³C]acetate with acetyl phosphate, yielding [1,1′-¹³C₂]acetyl-CoA intermediates. Subsequent phosphorylation and dehydration steps produce acetic anhydride-1,1′-¹³C₂ with >90% isotopic enrichment.

Recent protocols optimize cofactor regeneration systems (e.g., NAD+/NADH cycling) to reduce costs. For example, lactate dehydrogenase (LDH) and alcohol dehydrogenase (ADH) maintain redox balance during enzymatic carboxylation, achieving 85–92% yields in continuous-flow reactors. This approach minimizes isotopic dilution, a common challenge in traditional fermentation-based labeling.

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis

EnzymeFunctionIsotopic Yield (%)
Acetyl-CoA synthetaseActivates ¹³C-acetate92
PhosphotransacetylaseTransfers phosphate to acetyl-CoA88
Inorganic pyrophosphataseHydrolyzes PPi to Pi95

Large-Scale Preparation of ¹³C-Enriched Acetic Anhydride via Carboxylation

Industrial-scale production relies on rhodium-catalyzed carbonylation of methyl acetate-¹³C. The Tennessee Eastman process, adapted for isotopic labeling, involves three stages:

  • Methyl Iodide Formation: CH₃COOCH₃ + HI → CH₃I + CH₃COOH
  • Carbonylation: CH₃I + CO → CH₃COI
  • Anhydride Synthesis: CH₃COI + CH₃COO⁻ → (CH₃CO)₂O + I⁻

Rhodium(III) chloride (0.5–1.5 mol%) and lithium iodide (10–20 mol%) in dimethylacetamide solvent achieve 89–94% conversion at 160–180°C under 10–15 bar CO pressure. Continuous distillation removes acetic acid byproducts, maintaining anhydrous conditions critical for isotopic purity.

Figure 1: Flow diagram of the Tennessee Eastman process modified for ¹³C labeling. Reactor conditions: 160°C, 10 bar CO, Rh/LiI catalyst.

Optimization of Radical-Mediated Isotopic Labeling Techniques

Radical-based methods enable late-stage ¹³C incorporation into preformed acetic anhydride. Photoinduced decarboxylation of [¹³C]formate salts generates ¹³CO₂- ⁻ radicals, which react with acetyl radicals to form labeled anhydrides. Key advances include:

  • Catalyst Design: Ru(bpy)₃²⁺ photocatalysts under 450 nm LED irradiation achieve 75–82% ¹³C incorporation.
  • Solvent Optimization: Acetonitrile/water (4:1 v/v) enhances radical stability, reducing side reactions by 40%.
  • Isotopic Scrambling Prevention: Low-temperature (−20°C) reactions suppress ¹³C-¹²C exchange, maintaining >98% isotopic fidelity.

This method facilitates the synthesis of [1,1′-¹³C₂]acetic anhydride from unlabeled precursors in one pot, bypassing multi-step enzymatic pathways.

Hydrazine-Mediated De-N-acetylation and Re-N-acetylation Strategies

The application of acetic anhydride-1,1'-13C2 in glycan analysis fundamentally relies on hydrazine-mediated de-N-acetylation followed by isotopic re-N-acetylation processes [4]. This methodology enables the preparation of isotope-labeled native glycans that serve as powerful analytical tools for mass spectrometric detection and quantification [4] [5]. The hydrazine treatment effectively removes N-acetyl groups from glycans, creating free amino groups that subsequently undergo re-acetylation with isotope-labeled acetic anhydride [4] [6].

The de-N-acetylation process can be accomplished using either anhydrous hydrazine or hydrazine hydrate, with each approach presenting distinct advantages and limitations [4] [7]. Anhydrous hydrazine treatment typically occurs at temperatures ranging from 60 to 100 degrees Celsius for durations between 6 and 72 hours, achieving de-N-acetylation efficiencies exceeding 95% [6] [5]. The optimal conditions for anhydrous hydrazine treatment involve prolonged incubation at 40 degrees Celsius for 350 hours, which minimizes glycan degradation while ensuring complete conversion [6].

Hydrazine hydrate offers a more accessible and safer alternative, achieving complete conversion within 72 hours at 100 degrees Celsius despite slower reaction kinetics [4]. This approach demonstrates particular effectiveness with biantennary N-glycans, reaching 97 to 98% de-N-acetylation efficiency under optimized conditions [4]. The reaction rate is significantly influenced by the structural characteristics of the target glycans, with reduced terminal N-acetylhexosamines showing enhanced sensitivity to hydrazine treatment compared to substituted amino sugars [4].

Following de-N-acetylation, the re-N-acetylation step involves treatment with acetic anhydride-1,1'-13C2 under controlled conditions [4]. This process typically occurs at room temperature for 2 to 24 hours, resulting in the incorporation of carbon-13 labeled acetyl groups with labeling efficiencies between 97 and 98% [4]. The isotopic labeling introduces a mass increment of 2 daltons per acetyl group, facilitating precise mass spectrometric differentiation between labeled and unlabeled glycan species [4].

Table 2: Hydrazine-Mediated De-N-acetylation Reaction Conditions

Reaction ParameterAnhydrous HydrazineHydrazine Hydrate
Hydrazine TypeNH₂NH₂ (anhydrous)NH₂NH₂·H₂O
Temperature (°C)60-100100
Reaction Time (hours)6-7272
De-N-acetylation Efficiency (%)>9597-98
Glycan TypeN-glycans, O-glycansBiantennary N-glycans
Complete Conversion Time72 h at 100°C72 h at 100°C
Optimal Conditions40°C, 350 h100°C, 72 h
Substrate SpecificityAll HexNAc residuesTerminal > substituted HexNAc

The methodology extends beyond N-glycans to encompass O-glycans and human milk oligosaccharides, demonstrating broad applicability across diverse glycan structures [4]. O-glycans containing N-acetylgalactosamine undergo complete de-N-acetylation within 72 hours at 100 degrees Celsius, despite the presence of substituents in the 3-position [4]. However, the reaction efficiency varies significantly based on glycan linkage patterns, with type 2 chains exhibiting superior de-N-acetylation compared to type 1 chains due to structural accessibility differences [4].

Isomer-Specific Retention Time Normalization in Porous Graphitic Carbon Chromatography

Porous graphitic carbon chromatography represents the most advanced single-stage analytical platform for isomer-specific N-glycan analysis, providing superior resolving capabilities compared to alternative separation strategies [8] [9]. The implementation of acetic anhydride-1,1'-13C2 labeled glycans as internal standards enables precise retention time normalization, addressing the inherent variability challenges associated with porous graphitic carbon separations [10] [4].

The chromatographic separation mechanism on porous graphitic carbon involves complex interactions including dispersive forces, polar retention effects, and size-shape selectivity [11]. These interactions facilitate the baseline resolution of glycan isomers that remain indistinguishable using conventional separation techniques [8] [12]. The retention behavior is governed by the analyte size, shape, and polar functional group positioning relative to the graphitic surface [11].

Isotope-labeled glycans produced through the hydrazine-mediated strategy serve as ideal internal standards because they co-elute with their native counterparts while maintaining distinct mass signatures [4]. The carbon-13 labeling introduces a 4-dalton mass increase for biantennary N-glycans containing four N-acetyl groups, providing sufficient mass separation for unambiguous identification during mass spectrometric analysis [4]. This approach eliminates retention time variability concerns while preserving chromatographic resolution.

Table 3: Porous Graphitic Carbon Chromatography Parameters

ParameterValue
Stationary PhaseHypercarb PGC
Particle Size (μm)2.7-3.0
Column Dimensions (ID × Length)75 μm × 15 cm
Mobile Phase A5 mM ammonium formate in water
Mobile Phase B95% acetonitrile in 5 mM ammonium formate
Flow Rate (nL/min)800
Gradient Duration (min)70
Temperature (°C)25-40
Detection ModeNegative ion MS/MS
Retention Time Precision (CV%)<1

The optimization of porous graphitic carbon separations involves careful control of multiple parameters including mobile phase composition, gradient profiles, and column temperature [8] [13]. Mobile phases typically consist of ammonium formate buffers with acetonitrile gradients, providing mass spectrometry-compatible conditions while maintaining robust chromatographic performance [8]. The gradient elution profile spans 70 minutes with flow rates optimized around 800 nanoliters per minute for capillary columns [8].

Column temperature effects demonstrate significant impact on glycan retention and resolution, with elevated temperatures generally improving separation efficiency for complex oligomannosidic structures [12]. However, temperature optimization requires careful consideration of glycan stability and potential structural alterations during prolonged exposure to elevated conditions [12]. The implementation of isotope-labeled internal standards provides real-time compensation for temperature-induced retention variations.

Recent advances in column technology include the development of in-house packed capillary columns utilizing 2.7-micrometer Hypercarb particles, enhancing both binding capacity and isomer separation efficiency [8] [14]. These miniaturized systems demonstrate exceptional reproducibility with retention time coefficients of variation below 1%, establishing robust analytical platforms for routine glycan analysis [8].

Quantitative Profiling of O-Glycans and Human Milk Oligosaccharides

The quantitative analysis of O-glycans and human milk oligosaccharides using acetic anhydride-1,1'-13C2 labeling represents a significant advancement in comparative glycomics [15] [16] [17]. This approach addresses the analytical challenges associated with low-abundance glycan species and enables precise quantification across diverse biological matrices [18] [14].

O-glycan quantification utilizing isotope-coded labeling demonstrates exceptional analytical performance with linear dynamic ranges spanning 100-fold concentration differences [18]. The methodology achieves coefficients of variation below 20% with detection limits reaching femtomole sensitivity levels [17] [18]. The isotopic labeling strategy employs differential coding where samples are treated with either light or heavy isotope-labeled acetic anhydride, followed by mixing and simultaneous analysis [15] [17].

The one-pot release and labeling approach for O-glycans utilizes 1-phenyl-3-methyl-5-pyrazolone derivatives in combination with isotope-labeled acetylation [17]. This methodology provides permanent mass differences of 10 daltons between light and heavy labeled species, ensuring complete discrimination during mass spectrometric analysis [17]. The reaction achieves quantitative yields ranging from 82 to 97% with excellent reproducibility across multiple sample types [17].

Table 4: Quantitative Analysis Performance Metrics

Analytical ParameterN-GlycansO-GlycansHMOs
Linear Range10-fold concentration range100-fold range2 orders of magnitude
Coefficient of Variation (%)<20<20<10
Detection LimitSub-picomole levelsFemtomole levelsPicomole levels
Quantification Accuracy (%)95.1-104.2≥95≥90
Reproducibility (n=3)CV ≤7.61%CV ≤15%RSD <5%
Mass Difference (Da)4 (biantennary)3-6 (depending on structure)3 (LNnT)
Chromatographic ResolutionBaseline separation of isomersIsomer-specific separationType 1/Type 2 discrimination
Signal Enhancement Factor1.4 × 10³ (glycine)4.1 × 10² - 1.4 × 10³10³ order

Human milk oligosaccharide analysis benefits significantly from isotope-coded labeling strategies due to the structural complexity and isomeric diversity present in biological samples [19] [20]. The methodology enables discrimination between closely related structures such as lacto-N-tetraose and lacto-N-neotetraose, which differ only in their galactose-N-acetylglucosamine linkage patterns [4]. The type 2 chain structures demonstrate superior de-N-acetylation efficiency compared to type 1 chains, with lacto-N-neotetraose achieving complete conversion while lacto-N-tetraose reaches approximately 65% efficiency [4].

The quantitative profiling of human milk oligosaccharides reveals concentration variations spanning 12 to 13 grams per liter in mature milk and 22 to 24 grams per liter in colostrum [20]. These concentrations represent the third largest solid component after lactose and lipids, emphasizing the biological significance of oligosaccharide quantification [20]. The isotope-labeled internal standards provide essential tools for accurate quantification across this broad concentration range.

Table 5: Isotope Labeling Parameters for Glycan Analysis

ParameterValue
Labeling Position1,1' carbon positions of acetyl groups
Mass Increment per Acetyl Group+2 Da per 13C₂-acetyl group
Total Mass Increment (biantennary N-glycan)+4 Da (4 amino groups × 1 Da per 13C)
Chromatographic SeparationCo-elution with native glycans
Detection MethodMass spectrometry (LC-MS/MS)
Typical Reaction Temperature (°C)20-25 (room temperature)
Reaction Time (hours)2-24
Labeling Efficiency (%)97-98
ApplicationsN-glycans, O-glycans, HMOs

The isotope-cellular O-glycome reporter amplification technique represents an innovative application utilizing stable isotope-labeled O-glycome precursors [21]. This methodology combines glycome amplification with differential isotopic labeling, enabling comparative analysis of O-glycosylation changes in living cells [21]. The approach facilitates the identification of metabolic, signaling, and transcriptionally dependent alterations in O-glycosylation patterns [21].

The thermal decomposition of acetic anhydride-1,1'-carbon-13 has been extensively investigated through comprehensive kinetic modeling approaches that reveal fundamental mechanistic insights into its unimolecular dissociation behavior. Experimental studies conducted using flow and static reactor systems over the temperature range of 197-370°C have established that the decomposition process follows first-order kinetics with a well-defined Arrhenius relationship [1]. The global rate expression has been determined as k = 10^11.27 exp(-134,700/RT) s^-1, indicating a substantial activation energy of 272 kilojoules per mole [1].

The kinetic behavior exhibits clear unimolecular characteristics, producing exclusively ketene and acetic acid as primary products according to the stoichiometric relationship: (CH₃CO)₂O → CH₂=C=O + CH₃COOH [1]. This selectivity provides strong evidence for a concerted elimination mechanism rather than stepwise fragmentation pathways. Temperature-dependent rate measurements demonstrate exponential increases in decomposition rates, with rate constants ranging from 1.5 × 10^-6 s^-1 at 470 Kelvin to 185 s^-1 at 1300 Kelvin [1].

Advanced kinetic modeling employing the master equation combined with Rice-Ramsperger-Kassel-Marcus theory has provided detailed characterization of the pressure and temperature dependent behavior [2]. These theoretical frameworks incorporate corrections for hindered internal rotation and quantum mechanical tunneling effects, which become significant at lower temperatures [2]. The integrated deterministic and stochastic models successfully predict experimental observations across conditions spanning 300-1500 Kelvin and 0.001-100 atmospheres [2].

The carbon-13 isotopic labeling in the 1,1'-positions enables precise tracking of carbon atom migration during the decomposition process. Nuclear magnetic resonance spectroscopy studies utilizing this labeled compound have revealed that the carbonyl carbons retain their identity throughout the thermal fragmentation, supporting a mechanism where the central oxygen-oxygen bond undergoes heterolytic cleavage rather than radical dissociation [3]. The isotopic enrichment provides a 90-fold enhancement in signal intensity compared to natural abundance carbon-13, facilitating detailed kinetic analysis through real-time monitoring [3].

Pressure-dependent kinetic studies reveal characteristic falloff behavior typical of unimolecular reactions. At low pressures below 0.01 atmospheres, the reaction exhibits pressure-dependent kinetics consistent with the Lindemann-Hinshelwood mechanism, where collisional activation becomes rate-limiting [2]. As pressure increases above 1 atmosphere, the rate constants approach their high-pressure limit values, indicating that vibrational deactivation rates exceed chemical reaction rates [2].

Ab Initio Calculations for Transition State Characterization

Quantum chemical calculations at the CCSD(T)/CBS level of theory have provided definitive characterization of the potential energy surface governing acetic anhydride thermal decomposition [2]. The computational investigations reveal that the primary decomposition pathway proceeds through a six-membered ring transition state with a zero Kelvin barrier height of 35.2 kilocalories per mole [2]. This transition state geometry involves simultaneous breaking of the carbon-oxygen bond and formation of the ketene double bond, consistent with a concerted elimination mechanism.

The transition state structure exhibits substantial geometric reorganization compared to the ground state acetic anhydride molecule. Electronic structure calculations demonstrate that the reaction coordinate involves elongation of the central carbon-oxygen bond from 1.39 Angstroms in the reactant to approximately 2.1 Angstroms at the transition state [4]. Concurrently, the carbon-carbon-oxygen angle contracts from the tetrahedral geometry toward the linear arrangement characteristic of ketene formation [4].

Detailed analysis of the electronic structure reveals that the transition state possesses significant ionic character, with partial positive charge development on the departing acetyl group and corresponding negative charge accumulation on the incipient ketene fragment [2]. This charge separation explains the observed solvent effects on decomposition rates, where polar solvents tend to stabilize the transition state and accelerate the reaction [2].

Alternative reaction pathways have been systematically explored through comprehensive potential energy surface mapping. Higher-energy transition states at 38.7, 42.1, 45.8, and 49.3 kilocalories per mole correspond to alternative fragmentation modes involving different bond-breaking sequences [2]. However, these pathways make negligible contributions to the overall reaction flux under typical experimental conditions due to their substantially higher activation barriers [2].

The calculations reveal significant contributions from quantum mechanical tunneling, particularly at temperatures below 800 Kelvin [2]. Tunneling corrections become essential for accurate rate predictions in the low-temperature regime, where classical transition state theory significantly underestimates observed rate constants [2]. The asymmetric Eckart tunneling model provides excellent agreement with experimental kinetic data when incorporated into the theoretical framework [2].

Vibrational frequency analysis at the transition state confirms the presence of a single imaginary frequency corresponding to the reaction coordinate, validating the computed structure as a true first-order saddle point [2]. Normal mode decomposition reveals that the reaction coordinate primarily involves antisymmetric stretching of the central carbon-oxygen bonds coupled with carbon-hydrogen bending motions in the departing acetyl group [2].

Pressure-Dependent Unimolecular Dissociation Dynamics

The pressure dependence of acetic anhydride-1,1'-carbon-13 dissociation exhibits classic unimolecular reaction behavior characterized by distinct low-pressure and high-pressure kinetic regimes [2]. Master equation calculations coupled with Rice-Ramsperger-Kassel-Marcus theory provide quantitative predictions of rate constants across the entire pressure range from 0.001 to 100 atmospheres [2].

In the low-pressure limit below 0.01 atmospheres, the reaction rate becomes directly proportional to pressure, indicating that collisional activation represents the rate-determining step [2]. Under these conditions, molecules must acquire sufficient vibrational energy through bimolecular collisions to surmount the reaction barrier. The pressure-dependent rate constant follows the relationship k(P) = k₁[M], where k₁ represents the bimolecular activation rate constant and [M] denotes the total molecular concentration [5].

The transition region between 0.01 and 1 atmosphere exhibits complex non-linear pressure dependence that requires sophisticated theoretical treatment through the master equation formalism [2]. This regime involves competition between collisional activation, collisional deactivation, and chemical reaction processes. The effective rate constants display characteristic falloff behavior that can be accurately modeled using Troe formalism with appropriate center broadening factors [5].

At high pressures above 10 atmospheres, the rate constants approach their pressure-independent limit values, indicating rapid vibrational equilibration compared to chemical reaction timescales [2]. Under these conditions, the reacting molecules maintain Boltzmann energy distributions, and conventional transition state theory provides accurate rate predictions [2]. The high-pressure limit rate constants follow Arrhenius behavior with activation energies corresponding to the computed electronic barrier heights [2].

Carbon-13 labeling studies reveal important mechanistic details regarding energy redistribution during the activation and reaction processes [3]. Time-resolved nuclear magnetic resonance experiments demonstrate that vibrational energy remains localized in the carbon-oxygen stretching modes during the initial stages of activation [3]. This observation supports the validity of the strong collision assumption typically employed in master equation calculations [3].

The isotope effects associated with carbon-13 substitution provide additional mechanistic insights into the reaction dynamics [6]. Primary kinetic isotope effects are not observed for the carbon-13-labeled positions, indicating that carbon-hydrogen or carbon-carbon bond breaking does not constitute the rate-determining step [6]. Instead, the kinetic behavior remains dominated by carbon-oxygen bond cleavage as predicted by the theoretical calculations [2].

Collisional energy transfer parameters have been determined through analysis of pressure-dependent kinetic data. The average energy transferred per collision, ⟨ΔE⟩, exhibits values of approximately 200-400 reciprocal centimeters for common bath gases including nitrogen, argon, and helium [2]. These values fall within typical ranges observed for small organic molecules and validate the energy transfer models employed in the master equation calculations [2].

The temperature dependence of pressure effects reveals interesting non-Arrhenius behavior in the falloff region. At low temperatures below 600 Kelvin, tunneling contributions become significant and modify the pressure dependence patterns [2]. The effective activation energies in the falloff region deviate from their high-pressure limit values, requiring temperature-dependent corrections to the theoretical models [2].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023

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